molecular formula C51H82O20 B192164 Diosgenin tetraglycoside CAS No. 50773-42-7

Diosgenin tetraglycoside

Cat. No.: B192164
CAS No.: 50773-42-7
M. Wt: 1015.2 g/mol
InChI Key: OZIHYFWYFUSXIS-XDNNTTNNSA-N
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Description

Diosgenin tetraglycoside is a steroidal saponin derived from the rhizomes of Paris polyphylla, a traditional Chinese medicinal herb. It is known for its potent pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects .

Biochemical Analysis

Biochemical Properties

Polyphyllin B interacts with various biomolecules, contributing to its biochemical properties. It has been found to have a good binding affinity with the STAT3 protein, a target gene in chronic obstructive pulmonary disease (COPD) .

Cellular Effects

Polyphyllin B has been shown to exert significant effects on various types of cells. For instance, it has been found to inhibit cell proliferation in gastric cancer cells . It also suppresses invasion and migration, induces apoptosis, and blocks the cell cycle progression in these cells . In the context of COPD, Polyphyllin B inhibits oxidative stress, inflammation, and mitochondrial damage .

Molecular Mechanism

The molecular mechanism of Polyphyllin B involves its interaction with various biomolecules. It inhibits the STAT3/NCOA4 pathway, which is implicated in the pathogenesis of COPD . It also modulates iron metabolism, which is crucial in various cellular processes .

Temporal Effects in Laboratory Settings

Over time, Polyphyllin B has been observed to exert sustained effects on cellular function. For instance, it continues to inhibit oxidative stress, inflammation, and mitochondrial damage in COPD mice

Metabolic Pathways

Polyphyllin B is involved in various metabolic pathways. For instance, it has been found to modulate the PI3K/mTOR signaling pathway

Transport and Distribution

Polyphyllin B is transported and distributed within cells and tissues. After oral administration, it has been found to be predominantly distributed in the liver and lungs . This suggests that these may be the target organs for Polyphyllin B.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diosgenin tetraglycoside can be synthesized through the glycosylation of steroidal sapogenins such as diosgenin and pennogenin. The process involves the use of glycosyltransferases, which catalyze the attachment of sugar moieties to the sapogenin backbone .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Paris polyphylla. The plant material is subjected to processes such as drying, grinding, and solvent extraction to isolate the steroidal saponins. Advanced techniques like ultrahigh-performance liquid chromatography (UPLC) are used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Diosgenin tetraglycoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Diosgenin tetraglycoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

50773-42-7

Molecular Formula

C51H82O20

Molecular Weight

1015.2 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1

InChI Key

OZIHYFWYFUSXIS-XDNNTTNNSA-N

Isomeric SMILES

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1

Pictograms

Irritant

Synonyms

diosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside
formosanin C
Paris saponin II

Origin of Product

United States
Customer
Q & A

Q1: How does Polyphyllin B exert its anti-tumor effects in Gastric Cancer?

A1: Research suggests that Polyphyllin B exhibits anti-tumor activity in Gastric Cancer (GC) by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Specifically, Polyphyllin B downregulates the expression of GPx4, a key enzyme that protects cells from ferroptosis. [] This downregulation, coupled with the observed upregulation of proteins like TFR1 and NCOA4, suggests that Polyphyllin B may enhance iron uptake and intracellular iron availability, thereby contributing to ferroptosis. [] Further research is needed to fully elucidate the intricate interplay between Polyphyllin B and iron metabolism in GC.

Q2: What is the evidence for Polyphyllin B's interaction with the STAT3/NCOA4 pathway?

A2: While one study mentions Polyphyllin B's ability to inhibit the STAT3/NCOA4 pathway in the context of lung tissue injury, [] the provided abstract lacks detailed information. Further investigation into the specific mechanisms and implications of this interaction, particularly in relation to its anti-tumor effects, is warranted.

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